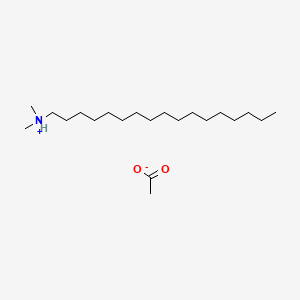

C21H45NO2

Heptadecyldimethylammonium acetate

CAS No.: 65059-85-0

Cat. No.: VC18492027

Molecular Formula: C19H41N.C2H4O2

C21H45NO2

Molecular Weight: 343.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65059-85-0 |

|---|---|

| Molecular Formula | C19H41N.C2H4O2 C21H45NO2 |

| Molecular Weight | 343.6 g/mol |

| IUPAC Name | heptadecyl(dimethyl)azanium;acetate |

| Standard InChI | InChI=1S/C19H41N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)3;1-2(3)4/h4-19H2,1-3H3;1H3,(H,3,4) |

| Standard InChI Key | XQTKRVLVKHEJDX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCC[NH+](C)C.CC(=O)[O-] |

Introduction

Applications and Potential Uses

Quaternary ammonium compounds like heptadecyldimethylammonium acetate are commonly used for their antimicrobial properties. They can disrupt bacterial cell membranes, leading to cell death. These compounds are found in various products, including disinfectants, antiseptics, and some personal care items.

| Application | Description |

|---|---|

| Disinfectants | Used to kill bacteria, viruses, and fungi on surfaces. |

| Antiseptics | Applied to skin or wounds to prevent infection. |

| Personal Care | Found in some shampoos and conditioners for their antimicrobial and surfactant properties. |

Research Findings and Data

While specific research findings on heptadecyldimethylammonium acetate are scarce, studies on similar quaternary ammonium compounds provide valuable insights into their behavior and effectiveness. For example, compounds like dodecyl dimethyl benzyl ammonium bromide are used in disinfectant formulations due to their broad-spectrum antimicrobial activity .

| Compound | Antimicrobial Activity | Common Uses |

|---|---|---|

| Dodecyl Dimethyl Benzyl Ammonium Bromide | Broad-spectrum antimicrobial | Disinfectants, veterinary medicines |

| Heptadecyldimethylammonium Acetate | Potential antimicrobial properties | Potential use in disinfectants and personal care |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume